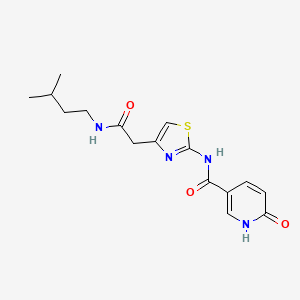![molecular formula C17H23FN6O B2397235 [3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone CAS No. 2415464-54-7](/img/structure/B2397235.png)
[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorinated pyrimidine ring, a piperidine moiety, and a pyrazole ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated pyrimidine intermediate, which is then coupled with a piperidine derivative. The final step involves the introduction of the pyrazole ring through a cyclization reaction. Common reagents used in these steps include fluorinating agents, amines, and cyclization catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, [3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its properties may make it suitable for use in coatings, adhesives, and other high-performance applications.
Mechanism of Action
The mechanism of action of [3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can interact with enzymes and receptors, modulating their activity. The piperidine and pyrazole rings may contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
- [3-[(5-Fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone
- [3-[(5-Fluoro-6-ethylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone
- [3-[(5-Fluoro-6-isopropylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone
Uniqueness
The uniqueness of [3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone lies in its specific substitution pattern and the presence of the fluorinated pyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O/c1-11(2)15-14(18)16(20-10-19-15)23(3)13-5-4-6-24(9-13)17(25)12-7-21-22-8-12/h7-8,10-11,13H,4-6,9H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCJYCXYMUZMDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N(C)C2CCCN(C2)C(=O)C3=CNN=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
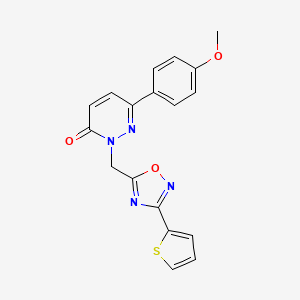
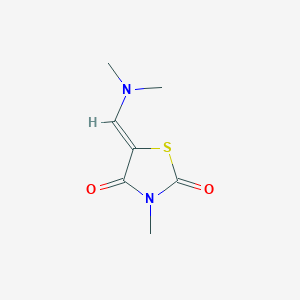
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one](/img/structure/B2397156.png)
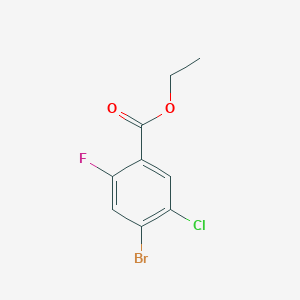
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2397160.png)
![8-ethoxy-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3,4,6-tetrahydro-1H-quinolizin-6-one](/img/structure/B2397163.png)
![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)

![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide](/img/structure/B2397170.png)
![2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride](/img/structure/B2397171.png)
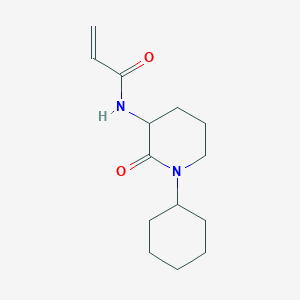

![2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2397174.png)
